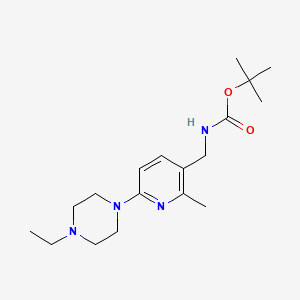
tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate is a synthetic organic compound that features a piperazine ring, a pyridine ring, and a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 4-ethylpiperazine with an appropriate alkylating agent.
Pyridine Ring Formation: The next step involves the formation of the pyridine ring through a cyclization reaction.
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The piperazine and pyridine rings allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl ((4-ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate
- tert-Butyl ((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate
- tert-Butyl ((4-methoxybenzyl)-3-methylpiperazine-1-carboxylate)
Uniqueness
tert-Butyl ((6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl)methyl)carbamate is unique due to the presence of both piperazine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Propiedades
Fórmula molecular |
C18H30N4O2 |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
tert-butyl N-[[6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C18H30N4O2/c1-6-21-9-11-22(12-10-21)16-8-7-15(14(2)20-16)13-19-17(23)24-18(3,4)5/h7-8H,6,9-13H2,1-5H3,(H,19,23) |
Clave InChI |
STAJOBMKCAAQBU-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=NC(=C(C=C2)CNC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11804638.png)

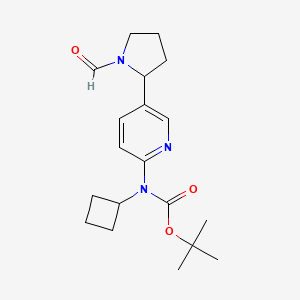

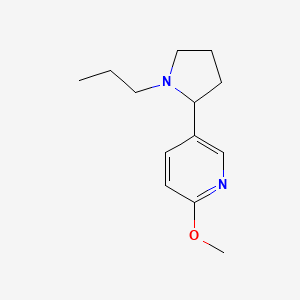
![1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804661.png)
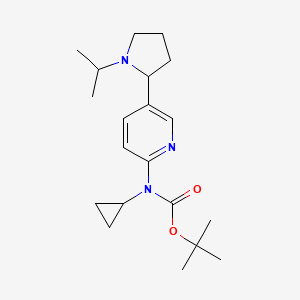
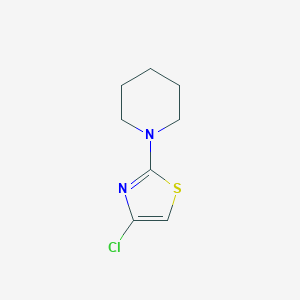
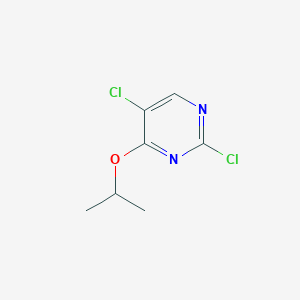
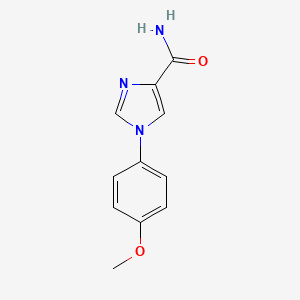
![2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804685.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B11804689.png)

